Cas no 488802-66-0 (ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate)
![ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate structure](https://www.kuujia.com/scimg/cas/488802-66-0x500.png)
ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-(tert-butyl)-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate
- 3-Benzofurancarboxylic acid, 2-(1,1-dimethylethyl)-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-, ethyl ester
- ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate
- F1190-0249
- AKOS002163790
- 488802-66-0
-
- Inchi: 1S/C22H19F5O4/c1-5-29-21(28)14-11-8-10(6-7-13(11)31-20(14)22(2,3)4)30-9-12-15(23)17(25)19(27)18(26)16(12)24/h6-8H,5,9H2,1-4H3
- InChI Key: TXLBESFAHYKXPT-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(OCC3=C(F)C(F)=C(F)C(F)=C3F)C=C2C(C(OCC)=O)=C1C(C)(C)C
Computed Properties
- Exact Mass: 442.12034989g/mol
- Monoisotopic Mass: 442.12034989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 614
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 48.7Ų
ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1190-0249-2μmol |
ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate |
488802-66-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1190-0249-30mg |
ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate |
488802-66-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1190-0249-2mg |
ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate |
488802-66-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1190-0249-3mg |
ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate |
488802-66-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1190-0249-4mg |
ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate |
488802-66-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1190-0249-1mg |
ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate |
488802-66-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1190-0249-15mg |
ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate |
488802-66-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1190-0249-5mg |
ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate |
488802-66-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1190-0249-25mg |
ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate |
488802-66-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1190-0249-40mg |
ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate |
488802-66-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate Related Literature
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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2. Back matter
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Additional information on ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Research Brief on Ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate (CAS: 488802-66-0)
The compound ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate (CAS: 488802-66-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a lead structure for drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of biologically active benzofuran derivatives. The presence of both the electron-withdrawing pentafluorobenzyl group and the sterically hindered tert-butyl moiety creates interesting electronic and conformational properties that influence its reactivity and biological interactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits promising binding affinity to several protein targets involved in inflammatory pathways.
Structural-activity relationship (SAR) investigations have revealed that the pentafluorophenyl methoxy group at position 5 of the benzofuran core significantly enhances the compound's membrane permeability and metabolic stability. This characteristic makes it particularly valuable for the development of CNS-active drugs, as evidenced by recent preclinical studies showing effective blood-brain barrier penetration in rodent models. The ethyl ester at position 3 serves as a versatile handle for further chemical modifications, allowing for the generation of diverse analogs.
In terms of synthetic methodology, recent advances (2024) have improved the yield and purity of 488802-66-0 through optimized palladium-catalyzed coupling reactions. The current synthetic route involves a seven-step process starting from commercially available 2-hydroxy-5-nitrobenzaldehyde, with the key step being the formation of the benzofuran core through intramolecular cyclization. Process chemistry improvements have reduced the overall production cost by approximately 30% compared to earlier synthetic approaches.
Biological evaluations have identified several potential therapeutic applications for this compound and its derivatives. Most notably, research published in ACS Chemical Biology (2023) reported that analogs of 488802-66-0 show selective inhibition of protein kinases involved in cancer cell proliferation, with IC50 values in the low micromolar range. The unique electronic properties conferred by the pentafluorophenyl group appear to enhance binding to the ATP pockets of certain kinases while maintaining selectivity against off-target enzymes.
Future research directions include further optimization of the core structure to improve potency and pharmacokinetic properties, as well as exploration of its potential as a fluorescent probe due to the benzofuran scaffold's inherent photophysical properties. Several pharmaceutical companies have included derivatives of this compound in their early-stage discovery pipelines, particularly for neurological and oncological indications. The compound's versatility and the growing body of research supporting its biological relevance suggest that 488802-66-0 will remain an important focus of medicinal chemistry research in the coming years.
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